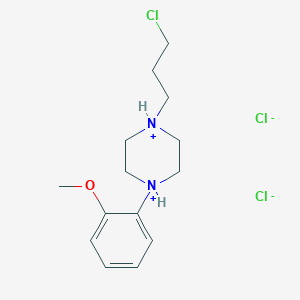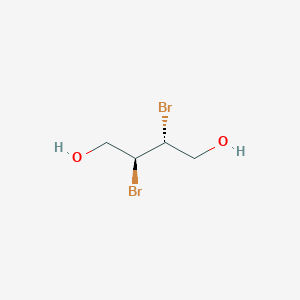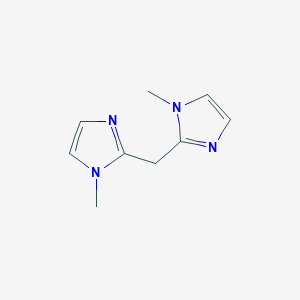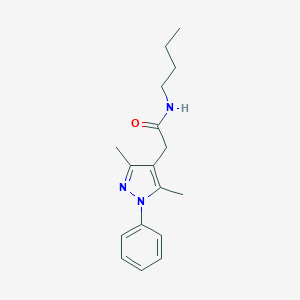
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide, also known as BDMC, is a pyrazole derivative that has gained attention in recent years due to its potential medicinal properties. BDMC has been studied for its ability to inhibit cancer cell growth, as well as its anti-inflammatory and antioxidant effects. In
Mécanisme D'action
The mechanism of action of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in cancer cells is not fully understood. However, it has been proposed that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been shown to downregulate the expression of various proteins involved in cancer cell proliferation and survival.
In terms of its anti-inflammatory and antioxidant effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have various biochemical and physiological effects. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce tumor growth and metastasis. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to reduce inflammation and oxidative stress in various tissues, including the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its specificity for cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. Additionally, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been found to have low toxicity in animal studies.
One limitation of using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments is its poor solubility in water. This can make it difficult to administer N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo and may require the use of solvents or other delivery methods.
Orientations Futures
There are several future directions for research on N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. One area of interest is the development of more efficient synthesis methods for N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide. Another area of research is the identification of the specific proteins and pathways that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide targets in cancer cells.
In addition, further studies are needed to determine the optimal dosing and administration of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in vivo. Future research may also explore the potential use of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy.
Conclusion:
In conclusion, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide is a pyrazole derivative that has shown potential medicinal properties, particularly in cancer treatment. Its ability to selectively inhibit cancer cell growth and induce apoptosis has made it a promising candidate for further research. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide also has anti-inflammatory and antioxidant effects, which may have implications for other diseases. While there are some limitations to using N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide in lab experiments, its specificity for cancer cells and low toxicity make it a valuable tool for cancer research.
Méthodes De Synthèse
The synthesis of N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide involves the reaction of butylamine, 4-acetyl-3,5-dimethylphenylhydrazine, and phenyl isothiocyanate. The resulting product is then purified through recrystallization. This synthesis method has been reported to yield N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide with a purity of over 98%.
Applications De Recherche Scientifique
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been studied for its potential medicinal properties, particularly in cancer treatment. In vitro studies have shown that N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer effects, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has also been studied for its anti-inflammatory and antioxidant properties. In animal studies, N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide has been shown to reduce inflammation and oxidative stress in various tissues.
Propriétés
Numéro CAS |
125103-56-2 |
|---|---|
Nom du produit |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Formule moléculaire |
C17H23N3O |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-butyl-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H23N3O/c1-4-5-11-18-17(21)12-16-13(2)19-20(14(16)3)15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3,(H,18,21) |
Clé InChI |
TYEQOPUQTBJCKA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
SMILES canonique |
CCCCNC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C |
Autres numéros CAS |
125103-56-2 |
Synonymes |
N-Butyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



palladium(II) dichloride](/img/structure/B50169.png)
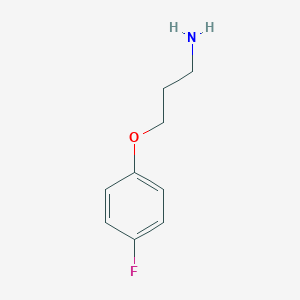
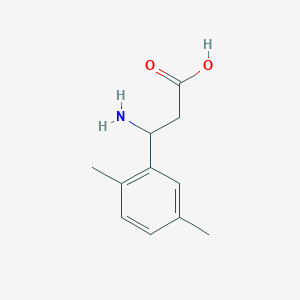




![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
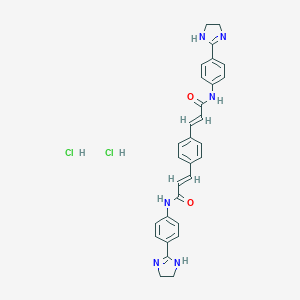
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
